N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Overview
Description
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug 2C-H and has been used in scientific research for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. It is believed to work by activating serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, although the mechanism of this effect is also not fully understood.
Biochemical and Physiological Effects:
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to activate serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, although the mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide in lab experiments is that it has been shown to have potential therapeutic effects, which may be useful for studying the mechanisms of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, which may be useful for studying the mechanisms of cancer. One limitation of using N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide. One direction is to further investigate its potential therapeutic effects for the treatment of depression and anxiety disorders. Another direction is to study its anti-tumor activity in vivo, which may have implications for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide, which may lead to new insights into its potential therapeutic uses.
Scientific Research Applications
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide has been used in scientific research for its potential therapeutic effects. It has been studied for its ability to activate serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.
properties
IUPAC Name |
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(15)14-5-4-9-6-11(16-2)12(17-3)7-10(9)13/h6-7H,4-5,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGAVCAKBTQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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